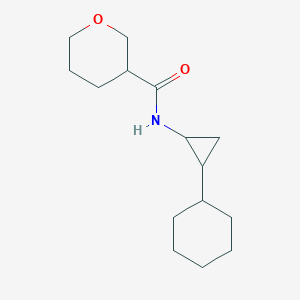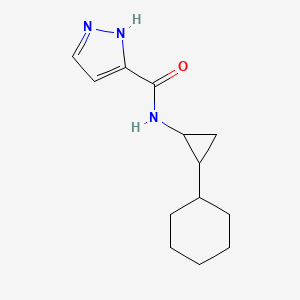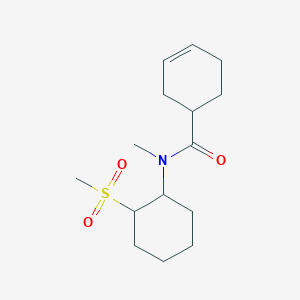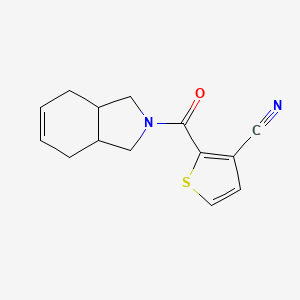
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide, also known as CPP-115, is a compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of drugs known as GABA aminotransferase inhibitors, which work by increasing the levels of the neurotransmitter GABA in the brain. In
Mécanisme D'action
The mechanism of action of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide involves the inhibition of GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide increases the levels of GABA in the brain, which can result in a reduction in seizure activity and anxiety-like behavior.
Biochemical and physiological effects:
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been shown to increase the levels of GABA in the brain, which can result in a reduction in seizure activity and anxiety-like behavior. N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has also been shown to decrease drug-seeking behavior in animal models of addiction. In addition, N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide is its high purity and yield, which makes it a viable compound for further research. However, one limitation of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide is its potential toxicity, which has been observed in some animal studies. Therefore, careful dosing and monitoring are required when using N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide in lab experiments.
Orientations Futures
There are several future directions for the research on N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide. One direction is to further explore its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. Another direction is to investigate the potential of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide in combination with other drugs or therapies. Additionally, further studies are needed to better understand the mechanism of action of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide involves the reaction of cyclohexylmagnesium bromide with 3-bromo-2-oxanone, followed by the addition of cyclopropylamine. This reaction results in the formation of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide as a white crystalline solid. The synthesis method has been optimized to produce high yields of pure N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide, making it a viable compound for further research.
Applications De Recherche Scientifique
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been studied for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been shown to increase the levels of GABA in the brain, which can result in a reduction in seizure activity and anxiety-like behavior. N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has also been shown to decrease drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c17-15(12-7-4-8-18-10-12)16-14-9-13(14)11-5-2-1-3-6-11/h11-14H,1-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPQTNQCTKDXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2NC(=O)C3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)




![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)




